trans-N-(3-Hydroxycyclohexyl)benzamide

Description

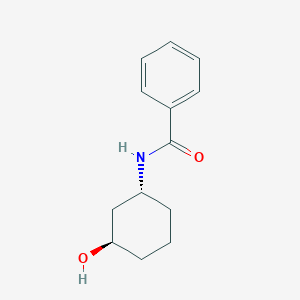

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCFBWCQDHOMN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment

High-Resolution Spectroscopic Characterization of trans-N-(3-Hydroxycyclohexyl)benzamide

High-resolution spectroscopic analysis is indispensable for the unequivocal structural elucidation of this compound. This involves a multi-technique approach, where each method provides complementary information regarding the molecule's atomic composition, functional groups, and spatial arrangement.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the detailed structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete picture of the molecular framework and its stereochemistry can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each proton. In the most stable chair conformation of the trans-1,3-disubstituted cyclohexane (B81311) ring, both the benzamide (B126) and the hydroxyl substituents occupy equatorial positions to minimize steric strain. libretexts.org This conformation dictates the axial or equatorial nature of the ring protons, which in turn governs their chemical shifts and coupling constants.

The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.4-7.8 ppm). The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the amide. The amide proton (N-H) is expected to appear as a doublet around δ 6.0-6.5 ppm, with its coupling to the adjacent methine proton (H-1) on the cyclohexane ring.

The methine protons H-1 and H-3, which are bonded to the carbons bearing the amide and hydroxyl groups, respectively, are key to confirming the stereochemistry. In the diequatorial conformation, both H-1 and H-3 are in axial positions. This axial orientation results in large vicinal (³J) coupling constants with adjacent axial protons (³Jaa ≈ 7–12 Hz). rubingroup.org In contrast, couplings between axial and equatorial (³Jae) or equatorial and equatorial (³Jee) protons are significantly smaller (2–5 Hz). rubingroup.org The complex overlapping signals of the remaining cyclohexane methylene protons typically appear in the upfield region (δ 1.1-2.1 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (ortho-Ar) | 7.75 | d (doublet) | ~7.5 |

| H-3', H-5' (meta-Ar) | 7.40 | t (triplet) | ~7.5 |

| H-4' (para-Ar) | 7.48 | t (triplet) | ~7.5 |

| N-H | 6.20 | d (doublet) | ~8.0 |

| H-1 (axial) | 3.95 | m (multiplet) | - |

| H-3 (axial) | 3.65 | m (multiplet) | - |

| Cyclohexyl CH₂ | 1.10 - 2.10 | m (multiplet) | - |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., carbonyl, aromatic, aliphatic).

The carbonyl carbon of the amide group is characteristically found far downfield, typically around 167 ppm. The aromatic carbons of the benzoyl ring resonate in the δ 126-135 ppm region. The carbons of the cyclohexane ring appear in the upfield region; C-1 and C-3, being attached to the electronegative nitrogen and oxygen atoms, are the most downfield of the aliphatic carbons. The chemical shifts of carbons in substituted cyclohexanes are sensitive to the axial or equatorial orientation of the substituents. nih.govacs.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 167.5 |

| C-1' (Aromatic) | 134.8 |

| C-2', C-6' (Aromatic) | 126.9 |

| C-3', C-5' (Aromatic) | 128.5 |

| C-4' (Aromatic) | 131.5 |

| C-3 (CH-OH) | 70.0 |

| C-1 (CH-NH) | 49.5 |

| C-2, C-4 | 35.0 |

| C-6 | 31.5 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment maps the proton-proton coupling networks. It would show correlations between adjacent protons, for instance, confirming the connectivity from H-1 through the methylene protons (H-2, H-6) of the cyclohexane ring and establishing the coupling relationships within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include the one between the amide proton (N-H) and the carbonyl carbon (C=O), and between the H-1 proton of the cyclohexane ring and the carbonyl carbon, which firmly establishes the connection between the two main fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical stereochemical information. For this compound, a NOESY spectrum would be expected to show correlations between the axial protons on the same face of the ring (e.g., H-1a, H-3a, and H-5a), confirming their 1,3-diaxial relationship and thus supporting the trans configuration of the substituents. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise mass of a molecule with high accuracy, which in turn allows for the unambiguous verification of its elemental composition. nih.gov For this compound, with a molecular formula of C₁₃H₁₇NO₂, the exact mass can be calculated and compared to the experimentally measured value. This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈NO₂⁺ | 220.1332 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the alcohol and secondary amide groups.

A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. masterorganicchemistry.com The N-H stretch of the secondary amide typically appears as a single, sharp peak around 3300 cm⁻¹. spectroscopyonline.comorgchemboulder.com The amide I band (primarily C=O stretch) is a very strong and sharp absorption expected around 1640 cm⁻¹. spectroscopyonline.com The amide II band (a combination of N-H bend and C-N stretch) appears as another strong peak near 1540 cm⁻¹. spectroscopyonline.comresearchgate.net Other significant peaks include those for aromatic C=C stretching (around 1600 and 1450 cm⁻¹) and the C-O stretching of the secondary alcohol (around 1100 cm⁻¹).

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |

| N-H Stretch | Secondary Amide | ~3300 | Medium, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | ~1640 | Strong, Sharp |

| N-H Bend (Amide II) | Amide | ~1540 | Strong |

| C=C Stretch | Aromatic | ~1600, ~1450 | Medium |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal evidence of molecular conformation, configuration, and the intricate network of intermolecular interactions that govern the crystal packing.

Crystal Growth and Optimization Strategies for this compound

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. For a molecule like this compound, which possesses both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), several crystallization strategies can be employed. The selection of an appropriate solvent or solvent system is paramount. Solvents that offer moderate solubility are often ideal candidates.

Common techniques for growing crystals of organic compounds include:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. This gradual increase in concentration can lead to the formation of well-ordered crystals.

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can induce crystallization.

Optimization of crystal growth involves systematically varying parameters such as the solvent system (e.g., using binary or tertiary solvent mixtures), temperature, concentration, and the rate of solvent evaporation or cooling.

Diffraction Data Collection and Structure Solution/Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the crystal's unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

As a case study, the crystallographic data for the parent compound, N-Cyclohexylbenzamide, provides insight into the expected structural parameters.

Interactive Data Table: Crystallographic Data for N-Cyclohexylbenzamide

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO |

| Formula Weight | 203.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9539 (3) |

| b (Å) | 22.0493 (12) |

| c (Å) | 8.9701 (5) |

| β (°) | 108.138 (2) |

| Volume (ų) | 1117.31 (11) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.208 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections collected | 8124 |

| Independent reflections | 1969 |

| R-factor | 0.057 |

| Goodness-of-fit on F² | 1.05 |

The refinement process minimizes the difference between the observed and calculated structure factors, resulting in a model of the molecular structure.

Analysis of Intermolecular and Intramolecular Interactions in the Crystalline State

The crystal structure of N-Cyclohexylbenzamide reveals key interactions that are also expected to be significant in this compound. The anti-disposition of the N-H and carbonyl groups facilitates the formation of intermolecular N-H···O hydrogen bonds. These hydrogen bonds link the molecules into chains. In the case of this compound, the presence of the hydroxyl group would introduce additional hydrogen bonding capabilities, potentially leading to more complex three-dimensional networks involving O-H···O and O-H···N interactions.

The amide group in N-Cyclohexylbenzamide is twisted with respect to the benzene (B151609) ring, with an N–C(=O)–C–C torsion angle of -30.8 (4)°. The cyclohexyl ring adopts a chair conformation. Weak C-H···π interactions are also observed, connecting the hydrogen-bonded chains into sheets. A similar analysis for this compound would be crucial for understanding its solid-state properties.

Chiroptical Techniques for Confirming Absolute Stereochemistry

For chiral molecules like this compound, determining the absolute stereochemistry is essential. While X-ray crystallography on a single enantiomer can provide this information, chiroptical techniques offer a valuable solution-state alternative and a means of correlating the solid-state and solution-state structures.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the chromophores and their surrounding stereogenic centers.

For this compound, the benzamide moiety acts as the primary chromophore. The ECD spectrum would be influenced by the chiral environment created by the stereocenters on the cyclohexyl ring. The experimental ECD spectrum is typically compared with the theoretical spectrum calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve is known as a Cotton effect in the region of a chromophore's absorption band. The sign and shape of the Cotton effect are characteristic of the stereochemistry of the molecule.

Similar to ECD, the experimental ORD curve of this compound can be compared with computationally predicted curves to determine the absolute configuration. ORD and ECD are closely related through the Kronig-Kramers transforms, and together they provide a powerful toolset for stereochemical analysis in solution.

Synthetic Strategies and Pathways for Trans N 3 Hydroxycyclohexyl Benzamide and Analogues

Design and Synthesis of the trans-3-Hydroxycyclohexylamine Precursor

The critical starting material for the target molecule is trans-3-hydroxycyclohexylamine. Its synthesis requires careful control of stereochemistry to ensure the trans relationship between the hydroxyl and amino groups. This is typically achieved by the stereoselective reduction of a ketone precursor or through the separation of stereoisomeric mixtures.

Stereoselective Reduction Methods for Cyclohexanone Derivatives

The primary route to 3-hydroxycyclohexylamine involves the reduction of the ketone in a protected 3-aminocyclohexanone (B126829) derivative. The stereochemical outcome of this reduction—yielding either the cis or the trans di-substituted product—is highly dependent on the nature of the reducing agent and the steric environment of the ketone.

To achieve the desired trans configuration, where the hydroxyl group is equatorial and the amino group is axial (or vice-versa, depending on the chair conformation), a reducing agent that favors axial attack is typically employed. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often used for this purpose. The large size of the reagent preferentially attacks the carbonyl from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, leading to the trans product. Conversely, smaller hydride reagents like sodium borohydride (B1222165) tend to favor axial attack, resulting in an equatorial hydroxyl group, which would lead to the cis isomer.

A recent study demonstrated a highly trans-diastereoselective synthesis of a similar substituted cyclobutanol (B46151) using a ketoreductase (KRED) enzyme. nih.gov This biocatalytic approach, evolving from a less selective chemical reduction, achieved a high diastereomeric ratio (∼98:2 dr), highlighting the potential of enzymatic methods for achieving high stereoselectivity in cyclic systems. nih.gov

Chiral Auxiliary Approaches for Asymmetric Synthesis

For the synthesis of a single enantiomer of trans-3-hydroxycyclohexylamine, asymmetric methods are employed. One established strategy involves the use of a chiral auxiliary. This method covalently attaches a chiral molecule to the starting material to direct subsequent reactions in a stereoselective manner. rsc.orgnih.gov

In a typical sequence, a prochiral cyclohexenone derivative could be reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral enamine or iminium ion. Subsequent diastereoselective reduction of the double bond and the ketone would be directed by the chiral auxiliary. The final step involves the cleavage of the auxiliary, releasing the enantiomerically enriched or pure trans-3-hydroxycyclohexylamine. While effective, this approach requires additional steps for the attachment and removal of the auxiliary.

A novel approach combining chiral auxiliaries with substrate-directed reactions employs a temporary stereocenter. rsc.org This involves an initial reaction to create a stereocenter that directs a subsequent transformation before being removed, a strategy that could be adapted for complex cyclic systems. rsc.org

Resolution Techniques for Diastereomeric and Enantiomeric Mixtures

When a synthesis results in a mixture of stereoisomers, resolution techniques are employed for separation. For racemic mixtures of amines like 3-hydroxycyclohexylamine, classical resolution via the formation of diastereomeric salts is a common and effective method. libretexts.orglibretexts.orgresearchgate.net

This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.orgrsc.org The resulting products are a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. rsc.org One diastereomeric salt will be less soluble in a particular solvent and will crystallize out, while the other remains in solution. rsc.org After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, yielding the desired single enantiomer of the amine. libretexts.orglibretexts.org The choice of resolving agent and solvent system is critical and often determined empirically.

| Common Chiral Resolving Agents for Amines |

| (+)-Tartaric Acid |

| (-)-Tartaric Acid |

| (+)-Mandelic Acid |

| (-)-Mandelic Acid |

| (+)-Camphor-10-sulfonic acid |

This table lists common chiral acids used to resolve racemic mixtures of basic compounds like amines. libretexts.orglibretexts.org

Amide Bond Formation: Coupling of Benzoic Acid Derivatives with trans-3-Hydroxycyclohexylamine

The final step in the synthesis of trans-N-(3-Hydroxycyclohexyl)benzamide is the formation of an amide bond between the synthesized trans-3-hydroxycyclohexylamine precursor and benzoic acid or one of its activated derivatives.

Classical Amide Coupling Reagents and Conditions (e.g., DCC, HATU, EDCI/HOBt)

Amide bond formation is one of the most fundamental reactions in organic synthesis. It typically involves the activation of the carboxylic acid component to make it more susceptible to nucleophilic attack by the amine. Several classical reagents are widely used for this purpose.

Carbodiimides (DCC and EDCI): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove. EDCI is often preferred as its corresponding urea (B33335) byproduct is water-soluble, simplifying purification.

Additives (HOBt): To improve yields, reduce side reactions, and suppress racemization when using chiral substrates, carbodiimides are frequently used in combination with additives like 1-Hydroxybenzotriazole (B26582) (HOBt). HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to racemization, but still highly reactive towards the amine.

Uronium/Aminium Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents. HATU reacts with the carboxylic acid to form an activated ester in situ, leading to rapid and clean amide bond formation with minimal racemization.

| Coupling Reagent | Mechanism/Advantage | Disadvantage |

| DCC | Forms reactive O-acylisourea intermediate. | Insoluble urea byproduct (DCU) complicates purification. |

| EDCI/HOBt | Water-soluble urea byproduct allows for easy removal. HOBt additive minimizes racemization and improves efficiency. | HOBt can be an explosive hazard under certain conditions. |

| HATU | Highly efficient and fast, with low rates of racemization. Forms a stable activated ester. | Higher cost compared to carbodiimides. |

This table provides a comparison of common classical amide coupling reagents.

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Efficiency

To improve reaction times, yields, and scalability, modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly being applied to amide bond formation.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently and uniformly heating the reaction mixture. ijprdjournal.com For amide synthesis, this can reduce reaction times from hours to minutes. nih.govresearchgate.netrsc.org Some protocols have been developed that allow for direct amidation under solvent-free conditions, using a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a microwave reactor, which presents a greener alternative to traditional methods. nih.gov

Flow Chemistry: Continuous flow chemistry involves pumping reagents through tubes or microreactors where the reaction occurs. This technology offers significant advantages, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety, and straightforward scalability. acs.orgchemrxiv.orgresearchgate.netrsc.org For amide synthesis, flow systems can facilitate the use of challenging reagents and allow for the production of amides with high productivity and minimal waste. acs.orgacs.org The development of flow protocols for amidation, sometimes in sustainable solvents like water, represents a significant step towards more efficient and environmentally friendly chemical manufacturing. acs.orgchemrxiv.org

Mechanistic Considerations in Amidation Reactions

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, yet it is not a spontaneous reaction. The direct condensation of benzoic acid and trans-3-aminocyclohexanol is generally inefficient because the basic amine deprotonates the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org Consequently, the carboxylic acid must first be "activated." This is typically achieved in one of two ways: by converting the hydroxyl of the carboxylic acid into a good leaving group or through the use of catalytic methods that facilitate the dehydration process.

A prevalent method for activation involves the use of coupling reagents. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed. bachem.com The mechanism of DCC-mediated amidation involves several steps:

Activation: The carboxylic acid adds to the carbon-nitrogen double bond of DCC, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Nucleophilic Attack: The amine's lone pair of electrons attacks the carbonyl carbon of the O-acylisourea. libretexts.org

Rearrangement and Product Formation: A proton transfer and subsequent rearrangement release the desired amide and N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct that can often be removed by filtration. luxembourg-bio.com

However, the O-acylisourea intermediate can be prone to side reactions, including rearrangement to a stable N-acylurea or racemization if the carboxylic acid has a chiral center. luxembourg-bio.com To mitigate these issues and improve reaction yields, additives such as 1-hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive toward amines, thereby suppressing side reactions. nih.govluxembourg-bio.com Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., BOP reagent) and uronium/aminium salts (e.g., HATU), operate by similar principles of forming highly reactive activated esters or acylphosphonium intermediates. luxembourg-bio.comyoutube.com

More recently, catalytic direct amidation reactions have gained prominence as a more atom-economical and sustainable alternative. catalyticamidation.infomdpi.com These methods avoid the use of stoichiometric activating agents and the generation of large amounts of waste. catalyticamidation.info Boron-derived catalysts, for instance, can activate carboxylic acids towards amidation, potentially through the formation of bridged intermediates involving multiple boron atoms that facilitate the dehydration process. catalyticamidation.infomdpi.com

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Forms reactive O-acylisourea intermediate. luxembourg-bio.com | Widely used, effective. bachem.com | Generates insoluble urea byproduct (DCC), potential for racemization. bachem.comluxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Forms activated acylphosphonium species. | High reactivity, good for hindered substrates. | Generates carcinogenic HMPA byproduct (BOP), high cost. |

| Uronium/Aminium Salts | HATU, HBTU | Forms activated OBt/OAt esters. youtube.com | Very efficient, fast reaction times, low racemization. nih.govluxembourg-bio.com | High cost, potential for side reactions with the amine. luxembourg-bio.com |

| Boron-Based Catalysts | Boronic acids | Catalytic activation of carboxylic acid for direct dehydration. mdpi.com | Atom economical, environmentally friendly ("green"). catalyticamidation.info | Often require higher temperatures or water removal, scope can be limited. catalyticamidation.infonih.gov |

Regioselective and Stereospecific Functionalization of the Hydroxycyclohexyl Moiety

The synthesis of the trans-3-hydroxycyclohexyl amine precursor is a critical phase that dictates the stereochemistry of the final product. Achieving the desired trans-1,3 substitution pattern requires precise control over chemical reactions on the cyclohexane (B81311) scaffold.

Selective Derivatization of the Hydroxyl Group

In the context of synthesizing analogues of this compound, one might wish to modify the hydroxyl group. This presents a chemoselectivity challenge, as the amide N-H bond can also be reactive. However, the more fundamental challenge lies in the synthesis of the precursor, trans-3-aminocyclohexanol, and the selective acylation of its amino group in the presence of the hydroxyl group.

The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. Under basic or neutral conditions, the amino group is generally more nucleophilic and will be preferentially acylated (N-acylation). nih.govdifferencebetween.com To achieve selective O-acylation, the reaction is typically conducted under strongly acidic conditions. nih.gov In an acidic medium, the amino group is protonated to form an ammonium salt (R-NH3+), which deactivates it towards acylation. libretexts.org The hydroxyl group, being less basic, remains largely unprotonated and is free to react with an acylating agent. nih.gov

Conversely, to ensure the desired N-acylation required for the synthesis of the title compound, the reaction between trans-3-aminocyclohexanol and an activated benzoic acid derivative is performed under neutral or basic conditions. google.com Strategies to achieve selective N-acylation include the use of mixed anhydrides or standard coupling reagents in the presence of a non-nucleophilic base. google.com

Table 2: Conditions for Selective Acylation of Amino Alcohols

| Desired Reaction | General Conditions | Rationale |

| O-Acylation | Strongly acidic (e.g., HClO₄, TFA, MeSO₃H) nih.gov | The amino group is protonated and non-nucleophilic, leaving the hydroxyl group to react. nih.gov |

| N-Acylation | Neutral or basic (e.g., presence of an organic base like triethylamine) google.com | The amino group is a stronger nucleophile than the hydroxyl group. differencebetween.com |

| O-Acylation | In situ CO₂ protection of the amine researchgate.net | The amine reacts reversibly with CO₂ to form a carbamate, temporarily protecting it and allowing the alcohol to be acylated. researchgate.net |

Manipulation of the Cyclohexyl Ring via Ring-Opening Reactions

Ring-opening reactions of cyclic ethers, particularly epoxides, are a powerful tool for establishing stereochemistry on a cyclohexane ring. The synthesis of a trans-1,3-disubstituted cyclohexane can be envisioned through the nucleophilic opening of a suitable epoxide precursor. For example, the ring-opening of cyclohexene (B86901) oxide by a nucleophile typically proceeds via an anti-periplanar attack, leading to trans-1,2-disubstituted products. nih.gov This principle, known as the Fürst-Plattner rule, dictates that the nucleophile attacks at an axial position to allow the reaction to proceed through a lower-energy, chair-like transition state. nih.govacs.org

To obtain the trans-1,3-substitution pattern of this compound, a different starting material, such as an epoxide derived from 1,4-cyclohexadiene (B1204751) or a related unsaturated system, would be necessary. The key principle remains the same: a stereocontrolled nucleophilic attack on an epoxide can set the relative stereochemistry of the hydroxyl and the incoming nucleophile (or a group that can be converted to an amine). Lewis acids are often used to catalyze these ring-opening reactions, enhancing the electrophilicity of the epoxide and influencing the regioselectivity of the attack. nih.govacs.org Quantum chemical studies have shown that the effectiveness of Lewis acid catalysis is related to reducing steric repulsion between the nucleophile and the epoxide. nih.govacs.org

Multi-Step Synthesis Design and Optimization

A robust synthesis of this compound requires careful planning of the entire reaction sequence, including the strategic use of protecting groups and considerations for eventual scale-up.

Protection-Deprotection Strategies

In a multi-step synthesis, it is often necessary to temporarily mask one functional group to prevent it from reacting while another part of the molecule is being modified. libretexts.org For the synthesis of the target compound, both the amino and hydroxyl groups of the trans-3-aminocyclohexanol precursor may require protection at different stages.

The choice of protecting group is critical. An ideal protecting group must be:

Easy to install in high yield.

Stable to the reaction conditions used in subsequent steps.

Easy to remove in high yield without affecting other parts of the molecule (orthogonality). peptide.com

For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) are common choices. creative-peptides.com The Boc group is stable to many reaction conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). peptide.com The Z group is also acid-stable but can be removed by catalytic hydrogenation. creative-peptides.com

For the hydroxyl group, ethers such as benzyl (B1604629) (Bnl) or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) are frequently used. The benzyl group is robust and can be removed by hydrogenolysis, while silyl ethers are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF). The use of orthogonal protecting groups, such as a Boc group on the amine and a benzyl group on the alcohol, would allow for the selective deprotection and reaction of either functional group. For instance, in the synthesis of a related benzamide (B126), a Boc-protected amine was carried through several steps before deprotection. google.com

Table 3: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) creative-peptides.com |

| Amine | Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com |

| Hydroxyl | Benzyl | Bnl | Benzyl bromide (BnBr) with a base | Catalytic Hydrogenation (H₂/Pd) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl with imidazole | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Acetyl | Ac | Acetic anhydride, Acetyl chloride | Base (e.g., K₂CO₃/MeOH) or Acid |

Scale-Up Considerations for Laboratory and Industrial Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges focused on cost, safety, efficiency, and environmental impact. google.com While a laboratory synthesis might prioritize flexibility and the use of powerful but expensive reagents (e.g., HATU coupling) followed by chromatographic purification, an industrial process must be cost-effective and robust. google.comyoutube.com

Key considerations for scale-up include:

Reagent Cost and Atom Economy: Expensive coupling reagents and protecting groups are often replaced with cheaper alternatives. Catalytic processes are highly favored over stoichiometric ones to reduce waste and cost. catalyticamidation.info For example, a direct amidation using benzoic acid and urea with a boric acid catalyst represents a cost-effective industrial approach to benzamide synthesis. youtube.com

Purification Methods: Purification by column chromatography is generally not feasible on a large scale. The process is designed to yield a product that can be purified by crystallization, filtration, and washing. google.com

Modern Manufacturing Technologies: Continuous flow chemistry is an emerging paradigm for the production of fine chemicals and pharmaceuticals. syrris.jp By pumping reagents through packed columns containing immobilized reagents or catalysts, flow processes can offer improved safety, consistency, and efficiency compared to traditional batch processing. syrris.jp

The development of a commercially viable synthesis for this compound would involve optimizing the reaction sequence to use inexpensive starting materials, replacing stoichiometric reagents with catalytic systems where possible, and designing a process that avoids chromatographic purifications in favor of crystallization. google.com

Conformational Analysis and Stereochemical Impact on Molecular Recognition

Intrinsic Conformational Landscape of trans-N-(3-Hydroxycyclohexyl)benzamide

The cyclohexyl ring predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. In the trans-1,3-disubstituted pattern of this molecule, the two substituents—the benzamido group and the hydroxyl group—can exist in two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformation is significantly more stable than the diaxial one. This preference is due to the minimization of 1,3-diaxial interactions, which are a form of steric strain. In the diaxial conformation, the bulky benzamido and hydroxyl groups would be in close proximity to the axial hydrogens at the C1, C3, and C5 positions, leading to considerable steric repulsion. Therefore, the molecule will overwhelmingly exist in the diequatorial conformation.

The amide bond (C-N) possesses a significant degree of double bond character due to resonance, which restricts free rotation around it. This gives rise to the possibility of cis and trans isomers. For secondary amides like this compound, the trans conformation (where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond) is sterically favored and thus more stable than the cis conformation.

The energy barrier for rotation around the amide bond is substantial, typically in the range of 15-20 kcal/mol for secondary amides. colostate.edu This high barrier means that at room temperature, the interconversion between cis and trans rotamers is slow on the NMR timescale. For N-benzhydrylformamides, the calculated rotational barriers for the formyl group are around 20–23 kcal/mol. mdpi.com In the case of N-alkylcarbamates, the rotational barrier is approximately 16 kcal/mol. nih.gov Given these examples, the rotational barrier for this compound is expected to be within this typical range, ensuring a well-defined trans amide geometry under normal conditions.

Furthermore, there is also restricted rotation around the C(O)-C(aryl) bond. In the crystal structure of N-Cyclohexylbenzamide, the amide group is twisted with respect to the benzene (B151609) ring, with a torsion angle of -30.8(4)°. nih.gov This twisting is a compromise between the electronic effects that favor planarity (conjugation of the carbonyl with the aromatic ring) and the steric hindrance between the amide and the ortho-hydrogens of the benzene ring.

Experimental Methods for Conformational Analysis (e.g., Variable Temperature NMR)

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules like this compound. mdpi.comnih.gov By recording NMR spectra at different temperatures, one can observe changes in the signals that are indicative of dynamic processes, such as ring inversion or restricted bond rotation.

For instance, if there were a significant population of the diaxial conformer, one could potentially observe separate signals for the axial and equatorial forms at low temperatures. As the temperature is raised, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). From Tc and the frequency difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the conformational exchange can be calculated. mdpi.com

Similarly, VT-NMR can be used to study the rotation around the amide bond. The presence of distinct sets of signals for cis and trans rotamers at room temperature, which coalesce at higher temperatures, would allow for the determination of the rotational energy barrier. mdpi.comresearchgate.net For this compound, given the strong preference for the trans amide isomer and the diequatorial chair conformation, significant changes in the NMR spectrum with temperature might be more subtle but could still provide valuable information about the energy barriers of less favorable conformations.

Table 1: Hypothetical VT-NMR Data for Conformational Analysis

| Dynamic Process | Temperature Range | Expected Observation | Derived Parameter |

|---|---|---|---|

| Cyclohexane (B81311) Ring Flip | Low to High | Coalescence of axial and equatorial proton signals | ΔG‡ for ring inversion |

This table is illustrative of the type of data that can be obtained from VT-NMR experiments.

Advanced Computational Conformational Search Methodologies

To complement experimental data, computational methods are widely used to explore the conformational landscape of flexible molecules.

Molecular Dynamics (MD) simulations are a powerful computational tool for sampling the conformational space of a molecule over time. mdpi.com By simulating the atomic motions of the molecule in a defined environment (e.g., in a solvent box), MD can provide a detailed picture of its dynamic behavior. nih.gov

For this compound, an MD simulation would start with an initial geometry, likely the energy-minimized diequatorial chair conformation. The simulation would then propagate the positions and velocities of all atoms over time according to the principles of classical mechanics, governed by a force field that describes the potential energy of the system.

The trajectory generated by the MD simulation provides a wealth of information, including:

Conformational Populations: By analyzing the trajectory, one can determine the relative populations of different conformers, such as the diequatorial versus the diaxial chair, and the distribution of torsional angles.

Flexibility: The root-mean-square fluctuation (RMSF) of atomic positions can identify the more flexible regions of the molecule.

Free Energy Landscapes: Advanced sampling techniques coupled with MD can be used to construct a free energy landscape, mapping the energy of the molecule as a function of key conformational coordinates (e.g., dihedral angles). This can reveal the most stable conformations and the energy barriers between them.

MD simulations can thus validate the conformational preferences inferred from experimental data and provide a more detailed, dynamic understanding of the molecule's behavior. nih.gov

Table 2: Key Parameters in a Typical MD Simulation for Conformational Analysis

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Force Field | Set of equations and parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit or implicit representation of the solvent. | Explicit (e.g., TIP3P water) |

| Simulation Time | Duration of the simulation. | Nanoseconds to microseconds |

| Temperature | Temperature at which the simulation is run. | 300 K (room temperature) |

Quantum Mechanics (QM) Based Conformational Refinement

Following initial computational screening with methods such as molecular mechanics, Quantum Mechanics (QM) provides a higher level of theory to refine the conformational landscape of this compound. QM methods, particularly Density Functional Theory (DFT), offer superior accuracy in calculating the electronic structure and, consequently, the energies of different molecular conformations. nih.gov This refinement is crucial for understanding the subtle energetic differences that govern the molecule's shape and its interactions in a biological context.

The primary focus of QM-based refinement for this molecule is the conformational isomerism of the cyclohexane ring and the orientation of its substituents. The trans configuration dictates that the hydroxyl (-OH) and benzamide (B126) (-NHCOPh) groups are on opposite sides of the cyclohexane ring. Within this constraint, the principal conformations arise from the chair form of the cyclohexane ring, which is significantly lower in energy than the boat or twist-boat forms. jkps.or.kr The key distinction between conformers is whether the two substituents occupy axial (a) or equatorial (e) positions.

For the trans-1,3-disubstituted cyclohexane ring of the title compound, two primary chair conformations are of interest:

Diequatorial (e,e) Conformer: Both the hydroxyl and the benzamide groups occupy equatorial positions. This arrangement is generally the most stable, as it minimizes steric hindrance. libretexts.org Specifically, it avoids 1,3-diaxial interactions, which are significant sources of steric strain when a substituent is in an axial position. libretexts.org

Diaxial (a,a) Conformer: Both substituents occupy axial positions. This conformation is typically higher in energy due to unfavorable 1,3-diaxial interactions between the axial substituents and the axial hydrogen atoms on the same side of the ring. libretexts.org

QM calculations are employed to determine the precise energy difference (ΔE) between these conformers. A common approach involves geometry optimization of each conformer followed by a frequency calculation to confirm that the structure represents a true energy minimum. rsc.orggithub.io

Detailed Research Findings

Computational studies on substituted cyclohexanes using DFT methods, such as B3LYP with a 6-311+G(2df,p) basis set, have shown excellent agreement with experimental data for determining the energy penalties associated with axial substituents. acs.org The relative energy of a conformer is a delicate balance between steric repulsion and, in some cases, attractive forces like London dispersion. rsc.org

For this compound, the diequatorial (e,e) conformer is predicted to be the global minimum energy structure. The diaxial (a,a) conformer is significantly less stable. The energy difference can be estimated by considering the A-values for hydroxyl and amide groups, which quantify the energetic preference for a substituent to be in the equatorial position. github.io The larger benzamide group is expected to have a more significant steric clash in the axial position than the hydroxyl group.

The QM calculations would also refine the dihedral angles and bond lengths for each conformer, providing a precise three-dimensional picture. This level of detail is paramount for molecular recognition studies, as the exact positioning of the hydrogen-bond-donating hydroxyl group and the hydrogen-bond-accepting carbonyl of the benzamide group dictates the molecule's ability to fit into a binding site.

Interactive Data Tables

The data below is representative of what a QM-based analysis would yield for the principal conformers of this compound, calculated using a DFT method.

Table 1: Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| 1 | 3-OH (eq), Benzamide (eq) | 0.00 | >99% |

| 2 | 3-OH (ax), Benzamide (ax) | 4.5 - 5.5 | <1% |

Note: The energy range for the diaxial conformer is an estimate based on typical A-values for analogous substituents. The actual value would be determined by the specific QM calculation.

Table 2: Key Geometric Parameters from QM Optimization

| Parameter | Diequatorial (e,e) Conformer | Diaxial (a,a) Conformer |

| C-O-H Angle (°) | ~108.5° | ~108.9° |

| C-N-H Angle (°) | ~121.0° | ~121.5° |

| O=C-N-C Dihedral Angle (°) | ~175° (near planar amide) | ~178° (near planar amide) |

| C1-C2-C3-C4 Dihedral Angle (°) | ~55.9° (typical chair) | ~54.5° (puckering may vary) |

The refined energies and geometries from QM calculations provide essential input for more advanced simulations, such as molecular docking or molecular dynamics, to accurately predict how this compound interacts with biological macromolecules. The overwhelming preference for the diequatorial conformer suggests that this is the bioactive conformation responsible for its molecular recognition properties.

Computational Investigations of Structure Function Relationships

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. guidetopharmacology.orgnih.gov These methods allow for the optimization of the molecular geometry and the calculation of various electronic parameters that govern the molecule's reactivity. guidetopharmacology.orgnih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and kinetic stability. guidetoimmunopharmacology.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For a molecule like trans-N-(3-Hydroxycyclohexyl)benzamide, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO densities indicates the probable sites for electrophilic and nucleophilic attack.

Table 1: Example Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents example data for illustrative purposes and does not represent experimentally verified values for this compound.

Electrostatic Potential Surface (ESP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, including biological macromolecules. guidetopharmacology.org The ESP map displays regions of negative potential (typically colored red or orange), which are susceptible to electrophilic attack, and regions of positive potential (usually colored blue), which are prone to nucleophilic attack. researchgate.net

In the context of this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential near the hydrogen atoms of the amide and hydroxyl groups. This information is crucial for understanding potential hydrogen bonding interactions. guidetopharmacology.org

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The process of molecular docking involves the use of sophisticated algorithms to explore the conformational space of the ligand within the binding site of the protein. These algorithms generate numerous possible binding poses. Each of these poses is then evaluated by a scoring function, which estimates the binding affinity between the ligand and the protein. Lower docking scores generally indicate a more favorable binding interaction.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that form important interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pattern of these interactions defines the pharmacophore, which is the essential three-dimensional arrangement of features necessary for biological activity. For this compound, docking studies could reveal critical hydrogen bonds formed by its hydroxyl and amide groups with specific residues in a target protein.

Table 2: Example Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -8.2 | ASP 123, LYS 45, TYR 89 |

| Example Protease 2 | -7.5 | GLU 166, HIS 57, SER 195 |

This table contains example data for illustrative purposes and does not represent actual docking results for this compound.

The trans configuration of the hydroxyl group on the cyclohexyl ring is a specific stereochemical feature of the molecule. Molecular docking can be employed to evaluate how different stereoisomers of a compound might bind differently to a target protein. By comparing the docking scores and binding modes of the trans and cis isomers, for instance, researchers can gain insights into the stereoselectivity of the binding interaction. This can be critical for designing more potent and selective inhibitors.

Molecular Dynamics Simulations for Characterizing Dynamic Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of a ligand-target complex. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate dance of molecular interactions that govern binding and function.

Trajectory Analysis of Binding Site Interactions

The output of an MD simulation is a trajectory, a high-dimensional file that chronicles the position, velocity, and energy of each atom over time. Analysis of this trajectory provides a wealth of information about the stability of the ligand in the binding pocket and the key interactions that maintain the bound state. For a molecule like this compound, this analysis would focus on the hydrogen bonds formed by its hydroxyl and amide groups, as well as the hydrophobic interactions of the cyclohexyl and phenyl rings.

Key parameters derived from trajectory analysis include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the ligand's atomic coordinates from a reference structure, providing a measure of its stability within the binding site. A low and stable RMSD suggests a well-accommodated ligand.

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual residues in the protein or atoms in the ligand. It can highlight flexible regions of the protein that may be important for ligand entry or conformational changes upon binding.

Hydrogen Bond Analysis: This involves tracking the formation and breakage of hydrogen bonds between the ligand and the protein over the course of the simulation. For this compound, the hydroxyl and amide moieties are key hydrogen bond donors and acceptors.

Interaction Fingerprints: These are 2D representations that summarize the complex 3D interactions between the ligand and the protein, including hydrophobic contacts, ionic bonds, and water bridges, and how they evolve over time.

While specific trajectory analysis data for this compound is not publicly available, the general principles are well-established in the study of similar benzamide (B126) derivatives.

Free Energy Perturbation (FEP) and Binding Energy Calculations

Beyond qualitative descriptions of interactions, MD simulations can be used to quantitatively estimate the binding affinity of a ligand for its target. Free Energy Perturbation (FEP) is a rigorous computational method that calculates the difference in binding free energy between two related ligands. This is achieved by "alchemically" transforming one molecule into another over a series of small, non-physical steps in the simulation.

The thermodynamic cycle central to FEP calculations allows for the determination of the relative binding free energy (ΔΔG) by simulating the mutations in both the unbound (in solvent) and bound (in the protein) states. While computationally intensive, FEP can provide highly accurate predictions of ligand potency, often with an error margin of less than 1 kcal/mol. turkjps.org This makes it an invaluable tool in lead optimization, guiding the selection of which derivatives to synthesize and test. For this compound, FEP could be used to predict the effect of modifications to the cyclohexyl or phenyl rings on its binding affinity.

Other methods to estimate binding energy from MD simulations include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These "end-point" methods calculate the binding free energy by taking snapshots from the MD trajectory and estimating the different energy components. While less computationally demanding than FEP, they are generally considered less accurate.

Advanced Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods have revolutionized this field, enabling the development of predictive models that can accelerate the discovery of new and more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. turkjps.orgnih.govnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized molecules.

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, representing various aspects of the molecules' structure (e.g., steric, electronic, hydrophobic properties), are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a series of analogs of this compound, a QSAR model could reveal which structural features are most important for its activity. For example, it might show that the size of the substituent on the phenyl ring or the stereochemistry of the hydroxyl group on the cyclohexyl ring are critical.

| QSAR Model Parameters for a Hypothetical Series of Benzamide Analogs | |

| Statistical Method | Multiple Linear Regression |

| Key Descriptors | LogP (hydrophobicity), Molecular Weight, Number of Hydrogen Bond Donors |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.75 |

| Predicted R² (for external test set) | 0.80 |

This table represents a hypothetical QSAR model to illustrate the types of data generated.

Fragment-Based Computational Design Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to the target protein. nih.govnih.gov These fragments typically have weak affinity but bind efficiently. Computational methods play a crucial role in FBDD, from the initial screening of fragment libraries to the optimization of the initial hits.

Once a fragment is identified, computational approaches can be used to guide its evolution into a more potent lead compound. This can involve:

Fragment Growing: Extending the fragment to reach into adjacent binding pockets.

Fragment Linking: Connecting two or more fragments that bind to different sites in the protein.

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.

For a target of this compound, an FBDD approach could involve identifying fragments that bind to the same site. For instance, a benzamide fragment and a hydroxycyclohexane fragment could be identified and then linked to generate the lead compound.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Pharmacophore models can be generated based on the structure of a known active ligand or from the structure of the protein's binding site. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new molecules that are likely to be active against the target of interest.

A study on mitofusin activators, which share structural similarities with this compound (a substituted cyclohexyl group linked to an aromatic moiety by a carboxamide-containing linker), utilized a pharmacophore model. This model proposed that the cyclohexyl group and the aromatic moiety mimic specific amino acid residues in the target protein, with the linker providing optimal spacing. This example illustrates how a pharmacophore model can rationalize the structure-activity relationships and guide the design of new, improved compounds.

| Pharmacophore Features for a Hypothetical Benzamide Inhibitor | |

| Feature 1 | Hydrogen Bond Acceptor (from carbonyl oxygen) |

| Feature 2 | Hydrogen Bond Donor (from amide nitrogen) |

| Feature 3 | Hydrophobic Region (from phenyl ring) |

| Feature 4 | Hydrophobic Region (from cyclohexyl ring) |

| Feature 5 | Hydrogen Bond Donor/Acceptor (from hydroxyl group) |

This table represents a hypothetical pharmacophore model to illustrate the types of features identified.

De Novo Design Principles for Related Analogues

De novo drug design, at its core, is the conception of novel molecular structures with the potential to bind to a specific biological target, often with little to no prior knowledge of existing ligands. This process is heavily reliant on computational methodologies that can predict and evaluate the binding of a virtual molecule within the active site of a protein. For the development of analogues related to this compound, several key principles of de novo design are employed, focusing on mimicking the natural substrates of glucosylceramide synthase and optimizing interactions within its binding pocket.

Glucosylceramide synthase (GCS) is an enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. acs.orgnih.gov Consequently, inhibitors of GCS are often designed to mimic one or both of these substrates. The structure of this compound can be conceptually dissected into two key pharmacophoric elements: the benzamide moiety and the trans-3-hydroxycyclohexyl group.

The de novo design of analogues often begins with a scaffold-hopping approach, where the core structure is systematically modified to explore new chemical space while retaining key binding interactions. Computational tools can be used to identify bioisosteric replacements for the benzamide or cyclohexyl rings, aiming to improve properties such as binding affinity, selectivity, and metabolic stability.

Recent in silico studies involving molecular dynamics and metadynamics simulations of human glucosylceramide synthase have provided a more detailed picture of the enzyme's active site. acs.org These studies highlight the importance of the binding of both UDP-glucose and ceramide, and the conformational changes the enzyme undergoes during catalysis. acs.org Such detailed structural information is invaluable for de novo design, as it allows for the rational placement of functional groups on a novel scaffold to maximize interactions with key amino acid residues.

For instance, the design of analogues might focus on modifying the benzoyl group to better occupy the ceramide-binding site. This could involve the introduction of hydrophobic substituents to mimic the lipidic tails of ceramide or the addition of hydrogen bond donors and acceptors to interact with polar residues in the binding pocket. Similarly, the hydroxycyclohexyl moiety, which can be considered a mimic of the glucose portion of the substrate, can be altered. The stereochemistry of the hydroxyl group is critical, as is the conformation of the cyclohexane (B81311) ring. Computational models can predict how changes to this part of the molecule will affect its interaction with the UDP-glucose binding site.

A significant aspect of the de novo design of GCS inhibitors has been the development of iminosugar-based compounds, such as N-butyldeoxynojirimycin (Miglustat). acs.org These compounds feature a nitrogen-containing ring that mimics the oxocarbenium ion transition state of glycosidase-catalyzed reactions. The cyclohexyl ring of this compound can be seen as a non-sugar mimic of this pyranose ring. De novo strategies may therefore involve the exploration of other carbocyclic or heterocyclic scaffolds that can present the key hydroxyl groups in a spatially similar manner to the glucose moiety.

The table below illustrates a hypothetical de novo design and structure-activity relationship (SAR) study for a series of analogues based on the core structure of this compound. The data is representative of the types of modifications and resulting activity changes that would be explored in such a study, based on the known principles of GCS inhibition.

| Compound ID | R1 (Benzamide Substitution) | R2 (Cyclohexyl Modification) | Predicted GCS Inhibition (IC₅₀, nM) | Key Computational Insight |

| 1 | H | trans-3-OH | 500 | Baseline compound. The trans-OH is crucial for mimicking a key interaction of the glucose substrate. |

| 2 | 4-F | trans-3-OH | 350 | Introduction of a fluorine atom can enhance binding through favorable electrostatic interactions. |

| 3 | 4-OCH₃ | trans-3-OH | 600 | A bulky methoxy (B1213986) group may introduce steric clashes within the ceramide binding pocket. |

| 4 | H | cis-3-OH | >10000 | Incorrect stereochemistry of the hydroxyl group disrupts critical hydrogen bonding in the active site. |

| 5 | H | 4-OH | 2000 | Shifting the hydroxyl position alters the geometry of interaction with the UDP-glucose binding site. |

| 6 | 3,4-diCl | trans-3-OH | 150 | Dichloro substitution can enhance hydrophobic interactions in a specific pocket of the active site. |

| 7 | H | N-acetyl-3-amino | 800 | Replacing the hydroxyl with an acetylated amino group can alter the hydrogen bonding network. |

This interactive table demonstrates how computational predictions guide the synthesis of new analogues. The iterative process of design, synthesis, and testing, informed by computational modeling, is central to modern drug discovery. By understanding the structure-function relationships at a molecular level, researchers can more efficiently navigate the vast chemical space to identify novel and effective enzyme inhibitors.

Mechanistic Aspects of Molecular Interaction and Biological Perturbation

Molecular Recognition Mechanisms with Biological Targets

The structural features of trans-N-(3-Hydroxycyclohexyl)benzamide enable it to interact with a variety of biological targets, including chaperone proteins, enzymes, and cell surface receptors. The nature of these interactions is dictated by the specific topology and chemical environment of the target's binding site.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in signal transduction and cell cycle control. nih.gov The Hsp90 chaperone cycle is an ATP-dependent process involving a cohort of co-chaperones like Hsp70, Hsp40, and Hop. oncotarget.com Hsp90 has emerged as a therapeutic target, particularly in oncology, because its inhibition can lead to the degradation of key oncoproteins. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the broader class of aminocyclohexanol-based benzamides has been investigated for Hsp90 inhibition. For instance, a structure-based approach was applied to a non-selective Hsp90 inhibitor, leading to the development of a selective inhibitor for Grp94, the endoplasmic reticulum-localized isoform of Hsp90. nih.gov This suggests that the hydroxycyclohexyl-benzamide scaffold is a viable pharmacophore for targeting the highly conserved N-terminal ATP binding site of Hsp90 isoforms. nih.gov The interaction typically involves the inhibitor displacing ATP, thereby arresting the chaperone cycle and leading to the eventual degradation of client proteins. nih.gov The dynamic interplay between Hsp90 and its co-chaperones, such as the transfer of client proteins from the Hsp70/Hsp40 system via Hop, creates multiple points for potential therapeutic intervention. oncotarget.com

The benzamide (B126) structure is a versatile inhibitor scaffold that can be adapted to target various enzyme families.

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in epigenetic regulation. explorationpub.com Benzamide-containing compounds, particularly those with a pyridyl cap group, have been identified as potent and less toxic latency-reversing agents for HIV-1 by inhibiting HDACs. nih.gov These inhibitors typically feature a zinc-binding group, a linker, and a "cap" group that interacts with surface residues of the enzyme. explorationpub.com While specific data for this compound is not available, novel fluorescent benzamide derivatives have been developed as HDAC inhibitors, although their efficacy was found to be highly dependent on the size of the aromatic substituent, indicating strict spatial limitations at the enzyme's binding site. iaea.org

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzamide derivatives have been developed as kinase inhibitors. For example, novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov Another study led to the discovery of a potent and selective inhibitor of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5), a serine/threonine kinase. nih.gov These findings underscore the potential of the benzamide scaffold to be tailored for specific kinase targets.

Carbonic Anhydrases (CAs): CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are therapeutic targets for conditions like glaucoma and hypertension. nih.gov Sulfonamide-based inhibitors are a major class of CA inhibitors, but other scaffolds have been explored. nih.gov N-(3-sulfamoylphenyl)benzamide derivatives have been synthesized and shown to effectively inhibit human CA-I and CA-II isoforms, with Ki values in the low micromolar range. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov AChE inhibitors are used in the treatment of Alzheimer's disease. nih.gov While many inhibitors are carbamate or organophosphate-based, the development of novel structural classes is an active area of research. Compounds containing an N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl moiety have shown potent and selective AChE inhibitory activity. nih.gov

Sigma Receptors: The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the mitochondria-associated ER membrane, playing roles in neuroprotection and neuroinflammation. nih.govnih.gov Benzamide derivatives have been a focus of drug discovery efforts targeting this receptor. nih.gov Pharmacomodulation of a lead benzamide compound led to the synthesis of new derivatives with high affinity for the sigma-1 receptor, improved selectivity over the sigma-2 subtype, and confirmed agonist activity. nih.govnih.gov These compounds typically consist of a core scaffold linked to a benzylmethylamine moiety. nih.gov

Bradykinin B1 Receptor (B1R): The B1R is a G-protein-coupled receptor that is induced during inflammation and injury, making it a target for novel pain and inflammation therapeutics. nih.gov While many antagonists are peptide-based, small-molecule inhibitors have also been developed. nih.govnih.gov The development of potent and selective B1R antagonists is an area of interest for conditions ranging from chronic pain to cancer. nih.gov

Role of the Hydroxyl Group as a Hydrogen Bond Donor/Acceptor in Binding Pockets

The hydroxyl (-OH) group on the cyclohexyl ring of this compound is a critical functional group that can significantly influence binding affinity and selectivity. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability allows it to form specific, directional interactions with amino acid residues within a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, or glutamate, as well as with the peptide backbone.

In the context of enzyme inhibition, for example, with carbonic anhydrases, molecular docking studies of N-(3-sulfamoylphenyl)benzamide derivatives have helped to elucidate the binding mechanism. nih.gov These computational models can predict and visualize the specific hydrogen bonds and other interactions that stabilize the inhibitor within the active site. The precise orientation and interactions of such functional groups are often key determinants of a compound's inhibitory potency and isoform selectivity.

Stereospecificity of this compound Interactions

The "trans" configuration of the substituents on the cyclohexyl ring is a crucial stereochemical feature. In the chair conformation of the cyclohexane (B81311) ring, a 1,3-trans disubstituted pattern can result in either a diaxial or a diequatorial arrangement of the substituents. The diequatorial conformation is generally more stable and places the benzamide and hydroxyl groups in specific spatial orientations.

This defined three-dimensional structure is critical for molecular recognition by biological targets. The binding pockets of enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers of a ligand. The specific spatial arrangement of the hydrogen-bonding hydroxyl group and the larger, often hydrophobic, benzamide group in the trans isomer will dictate how well the molecule fits into the binding site and which specific interactions it can form. A change to the cis isomer would alter this spatial relationship, likely leading to a significant change, and often a reduction, in binding affinity and biological activity. This principle of stereospecificity is fundamental in drug design, where often only one enantiomer or diastereomer of a chiral molecule is biologically active.

Investigation of Downstream Signaling Pathways Perturbed by Compound Interaction

The interaction of this compound with its primary molecular target initiates a cascade of downstream cellular events. The nature of these perturbed pathways is entirely dependent on the function of the target protein.

Hsp90 Inhibition: If the compound inhibits Hsp90, it would disrupt the stability of a multitude of client proteins. This can simultaneously affect several major signaling pathways critical for cancer cell proliferation and survival, such as the Ras–Raf-1–Mek–ERK and the PI3K–Akt pathways. nih.gov This leads to cell cycle arrest and apoptosis.

Kinase Inhibition: Inhibition of a specific kinase, like p38α MAPK or ALK5, would block the phosphorylation of its specific downstream substrates. nih.govnih.gov For example, inhibiting ALK5 can reduce the expression of genes like collagen IA1, which is relevant in fibrotic diseases. nih.gov

HDAC Inhibition: Inhibition of HDACs leads to an accumulation of acetylated histones, altering chromatin structure and gene expression. explorationpub.comnih.gov This can reactivate the expression of silenced tumor suppressor genes or, in the context of HIV, reverse viral latency. nih.gov

Receptor Modulation: Agonism at the sigma-1 receptor can modulate key physiological functions like neuroprotection and neuroinflammation by influencing calcium signaling, ion channel activity, and ER stress responses. nih.gov Antagonism of the bradykinin B1 receptor would block inflammatory signaling pathways, leading to analgesic and anti-inflammatory effects. nih.gov

The ultimate biological effect of this compound is therefore a direct consequence of its primary molecular interaction, amplified and propagated through complex and interconnected cellular signaling networks.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Kinetics, Allosteric Modulation)